molecular formula C11H10ClN3O2 B11796105 3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine

Cat. No.: B11796105
M. Wt: 251.67 g/mol
InChI Key: SXNKUNZUDZQJBP-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine typically involves the reaction of 3,4-dimethoxyaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of the chlorine atoms on the cyanuric chloride with the amine group of 3,4-dimethoxyaniline. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the triazine ring can be functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazine derivative.

Scientific Research Applications

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dimethoxyphenyl groups can influence the compound’s binding affinity and specificity towards these targets. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
  • 3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Uniqueness

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro group and the 3,4-dimethoxyphenyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C11H10ClN3O2/c1-16-9-4-3-7(5-10(9)17-2)8-6-13-15-11(12)14-8/h3-6H,1-2H3

InChI Key

SXNKUNZUDZQJBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NC(=N2)Cl)OC

Origin of Product

United States

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